molecular formula C15H8F3NO2 B6396599 3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid CAS No. 1261901-06-7

3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6396599
CAS No.: 1261901-06-7
M. Wt: 291.22 g/mol
InChI Key: ACBSHFKRNDOJDN-UHFFFAOYSA-N
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Description

3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid (CAS 1261901-06-7) is a sophisticated benzoic acid derivative engineered for advanced pharmaceutical and chemical research. This compound features a molecular formula of C15H8F3NO2 and a molecular weight of 291.22 g/mol . Its unique structure incorporates both a cyano group and a trifluoromethyl group on a benzoic acid scaffold, creating a versatile building block with significant potential in medicinal chemistry and drug discovery. The trifluoromethyl group is particularly valuable for its ability to enhance a molecule's lipophilicity, metabolic stability, and membrane permeability, which are critical factors for improving the pharmacokinetic properties of potential therapeutic agents . This compound is classified within a class of chemicals investigated for their activity as RORγt (Retinoic acid receptor-related Orphan Receptor Gamma t) inhibitors, which represent a promising therapeutic approach for modulating immune responses . Research into such inhibitors has significant implications for the treatment of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease . The presence of both the electron-withdrawing trifluoromethyl and cyano groups on the aromatic rings creates a distinct electronic profile that influences the compound's reactivity, binding affinity, and overall molecular interactions. As a key intermediate, it enables researchers to develop more complex molecular architectures aimed at specific biological targets. This product is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this high-purity compound to accelerate their discovery efforts in developing novel therapeutic entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-cyanophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3NO2/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-2-9(4-10)8-19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBSHFKRNDOJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688802
Record name 3'-Cyano-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-06-7
Record name 3'-Cyano-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-(3-Cyanophenyl)-5-trifluoromethylbenzoic Acid

The construction of the target molecule can be approached through well-documented synthetic strategies. These pathways often involve a choice between building the molecule sequentially (linear synthesis) or preparing key fragments separately before joining them (convergent synthesis). The introduction of the carboxylic acid functional group is a critical step, frequently accomplished via Grignard reactions or oxidation of a suitable precursor.

Table 1: Hypothetical Yield Comparison of Linear vs. Convergent Synthesis This table illustrates the mathematical advantage of a convergent approach over a linear one for a hypothetical multi-step synthesis. Yields are for illustrative purposes.

Synthesis StrategyNumber of Steps (Longest Path)Per-Step Yield (Hypothetical)Overall Yield
Linear680%(0.80)^6 ≈ 26.2%
Convergent380%(0.80)^3 ≈ 51.2%

Grignard reactions provide a classic and highly effective method for synthesizing carboxylic acids from aryl halides. chemistry-online.com The process involves the reaction of an organomagnesium compound (a Grignard reagent) with carbon dioxide, typically in the form of dry ice, followed by an acidic workup. chemistry-online.comgmu.edu

To synthesize the target molecule, a suitable precursor such as 1-bromo-3-cyano-5-(trifluoromethyl)benzene could be treated with magnesium metal in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (3-cyano-5-trifluoromethylphenyl)magnesium bromide. This highly nucleophilic organometallic intermediate readily attacks the electrophilic carbon of CO2. chemistry-online.com Subsequent protonation of the resulting magnesium carboxylate salt with a dilute acid yields the final benzoic acid product. gmu.edu It is crucial to maintain anhydrous (water-free) conditions throughout the formation of the Grignard reagent, as even trace amounts of water are sufficiently acidic to protonate and destroy the reagent. chemistry-online.com

A common and direct route to aromatic carboxylic acids is the oxidation of a methyl group attached to the aromatic ring (a benzylic position). researchgate.net This method could be applied if a precursor like 3-cyano-5-(trifluoromethyl)-1,1'-biphenyl were available. The benzylic C-H bonds are susceptible to oxidation by a variety of reagents.

Historically, strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid have been used, but these often require harsh conditions. Modern methods focus on milder and more selective catalytic approaches. rsc.org These include using molecular oxygen or air as the oxidant in the presence of transition-metal catalysts, such as those based on cobalt or chromium. rsc.orgorganic-chemistry.org Other protocols utilize co-oxidants like potassium persulfate or employ photo-irradiation to facilitate the reaction under milder conditions. organic-chemistry.orgresearchgate.net The choice of oxidant and reaction conditions can be tailored based on the functional groups present in the molecule to avoid unwanted side reactions.

Table 2: Selected Oxidation Methods for Converting Methylarenes to Carboxylic Acids

Oxidizing Agent/SystemCatalyst/PromoterGeneral ConditionsReference
Molecular Oxygen (O2)Co(OAc)2/NaBrAcetic acid solvent, elevated temperature organic-chemistry.org
Potassium Persulfate (K2S2O8)None (Pyridine additive)Mild conditions organic-chemistry.org
Molecular Oxygen (O2)Chromium(III) catalystWater solvent, 1 atm O2 rsc.org
Bromine (Br2)Photo-irradiation (Blue LEDs)Benzotrifluoride-water solvent organic-chemistry.org

Novel Catalytic Approaches in the Synthesis of Related Compounds

Recent advances in organic synthesis have focused on the development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability. These methods are highly relevant for the construction of complex molecules like aryl benzoic acids.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, allowing for the formation of chemical bonds under exceptionally mild conditions. acs.orgacs.org This strategy often involves a photocatalyst that, upon absorbing light, can initiate a reaction by facilitating single-electron transfer processes. For the synthesis of benzoic acid derivatives, photocatalytic methods can be used for various transformations. For instance, strategies have been developed for the visible-light-induced photocatalytic deoxygenation and coupling of benzoic acid derivatives to generate acyl radicals, which can then participate in further bond-forming reactions. acs.org Additionally, photocatalytic methods have been developed for the aerobic oxidation of toluenes to benzoic acids, providing a greener alternative to traditional heavy-metal-catalyzed processes. organic-chemistry.orggoogle.com

The formation of the carbon-carbon bond connecting the two aryl rings is the key step in constructing the biaryl scaffold of the target molecule. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this transformation. nih.gov

The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. google.com For the synthesis of this compound, a convergent approach could involve coupling 3-cyanophenylboronic acid with a derivative of 3-bromo-5-trifluoromethylbenzoic acid. Other metals, such as copper, have also been used to mediate the coupling of benzoic acid derivatives. thieme-connect.com These reactions often exhibit high functional group tolerance, allowing for the synthesis of complex, highly substituted biaryl systems. nih.govgoogle.com The development of new catalysts and reaction conditions continues to expand the scope and utility of these essential transformations. rsc.org

Table 3: Common Metal-Mediated Cross-Coupling Reactions for Biaryl Synthesis

Reaction NameCoupling PartnersTypical CatalystKey Advantage
Suzuki CouplingArylboronic Acid + Aryl Halide/TriflatePalladium (e.g., Pd(PPh3)4)High functional group tolerance, commercially available reagents. google.com
Stille CouplingArylorganostannane + Aryl Halide/TriflatePalladiumTolerant of a wide range of functional groups.
Negishi CouplingArylorganozinc + Aryl Halide/TriflatePalladium or NickelHigh reactivity and selectivity.
Hiyama CouplingArylorganosilane + Aryl Halide/TriflatePalladiumOrganosilanes are non-toxic and stable.
C-H/C-H CouplingBenzoic Acid Derivative + AzoleCopper (e.g., Cu(OAc)2)Avoids pre-functionalization of one coupling partner. thieme-connect.com

Chemo-Plausibility and Reaction Optimization Studies

The successful synthesis of this compound via Suzuki-Miyaura coupling is contingent on careful optimization of reaction parameters to maximize yield and minimize the formation of impurities.

Yield Enhancement and Side Reaction Mitigation in Synthesis

The efficiency of the Suzuki-Miyaura coupling for synthesizing biphenyl (B1667301) carboxylic acids is influenced by several factors, including the choice of catalyst, base, solvent, and temperature.

Catalyst Selection: Palladium complexes with phosphine (B1218219) ligands are commonly employed. Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or those generated in situ from a palladium(II) source like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a suitable phosphine ligand are effective. The choice of ligand can significantly impact catalytic activity, with sterically hindered and electron-rich ligands often promoting the desired reaction.

Base and Solvent System: The transmetalation step of the Suzuki-Miyaura coupling requires the activation of the boronic acid by a base. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used. The choice of solvent is also critical, with solvent systems like a mixture of 1,4-dioxane (B91453) and water or toluene (B28343) and water being common. The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

Side Reaction Mitigation: A common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid reactant to form a symmetrical biaryl impurity. This side reaction is often promoted by the presence of oxygen and can be minimized by thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon). Another potential side reaction is the protodeborylation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This can be mitigated by careful control of the reaction temperature and the choice of a suitable base.

Below is an interactive data table summarizing typical reaction conditions for Suzuki-Miyaura couplings in the synthesis of biphenyl carboxylic acids.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPdCl₂(dppf)
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/Water1,4-Dioxane/WaterDMF/Water
Temperature 80-100 °C90-110 °C100-120 °C
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Inert (N₂ or Ar)

Stereochemical Considerations in Analog Synthesis

The molecule this compound is achiral and therefore does not present stereoisomers. However, the synthesis of chiral analogs, where atropisomerism is possible due to restricted rotation around the biaryl single bond, introduces significant stereochemical considerations.

Atropisomerism can arise in ortho-substituted biaryl compounds where bulky substituents hinder free rotation. If analogs of this compound were to be synthesized with sufficiently large ortho-substituents on one or both phenyl rings, the resulting molecules could be chiral and exist as a pair of enantiomers.

The synthesis of such chiral analogs would require either a stereoselective synthetic route or the resolution of a racemic mixture. Stereoselective Suzuki-Miyaura couplings can be achieved using chiral phosphine ligands on the palladium catalyst. These chiral ligands can induce asymmetry in the transition state of the carbon-carbon bond formation, leading to the preferential formation of one atropisomer over the other. The degree of stereoselectivity would depend on the specific chiral ligand, the substrates, and the reaction conditions.

Alternatively, a racemic mixture of atropisomeric analogs could be synthesized and then separated using chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional chromatography or crystallization.

Scalability and Efficiency of Synthetic Routes for Research Purposes

For research purposes, the scalability and efficiency of the synthetic route to this compound are important considerations. The Suzuki-Miyaura cross-coupling reaction is generally considered a scalable process.

Efficiency: The efficiency of the synthesis is largely determined by the yield of the coupling reaction and the ease of purification. High-yielding reactions minimize the amount of starting materials required and reduce the generation of waste. The purification of the final product can often be achieved by standard techniques such as crystallization or column chromatography. The acidic nature of the carboxylic acid group can also be exploited for purification, for instance, by extraction into an aqueous base, washing with an organic solvent to remove non-acidic impurities, followed by acidification and extraction back into an organic solvent.

Scalability: When scaling up the synthesis from milligram to gram or multi-gram quantities for research needs, several factors need to be considered. These include:

Heat Transfer: The exothermic nature of the reaction may become more pronounced on a larger scale, requiring efficient stirring and temperature control to prevent runaway reactions and the formation of byproducts.

Mixing: Efficient mixing is crucial to ensure homogeneity, especially in biphasic solvent systems.

Reagent Addition: The rate of addition of reagents may need to be controlled to manage the reaction exotherm.

Work-up and Purification: The work-up and purification procedures must be adapted for larger volumes. For example, liquid-liquid extractions can become more cumbersome, and crystallization may be a more practical purification method than chromatography for larger quantities.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Investigations

Spectroscopic methods provide invaluable insight into the molecule's structure, connectivity, and dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure of molecules. For 3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid, ¹H and ¹³C NMR would provide initial verification of the chemical structure, while advanced techniques could offer insights into its preferred conformation.

¹H and ¹³C NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region. The protons on each ring would appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing nature of the cyano (-CN), trifluoromethyl (-CF₃), and carboxylic acid (-COOH) groups. Based on data from analogues like 3,5-Bis(trifluoromethyl)benzoic acid, the protons on the trifluoromethyl-substituted ring are expected to be significantly deshielded, appearing at higher chemical shifts (downfield). bipm.orgchemicalbook.com The single carboxylic acid proton would likely appear as a broad singlet at a very downfield position (>10 ppm), which is characteristic for this functional group.

The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom. The carbons directly attached to the electron-withdrawing fluorine, nitrogen, and oxygen atoms would exhibit characteristic chemical shifts. The quaternary carbons, including those bonded to the -CF₃ and -CN groups and the carbons of the biphenyl (B1667301) linkage, would also be identifiable.

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation about the C-C single bond connecting the two phenyl rings. The degree of this rotation and the resulting dihedral angle are influenced by steric hindrance between adjacent groups and electronic effects. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could theoretically probe the spatial proximity between protons on the different phenyl rings. Observing NOE correlations between specific protons across the biphenyl linkage would provide direct evidence for the preferred rotational conformation (e.g., a twisted, non-planar arrangement) in solution.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid (-COOH)> 10.0Broad SingletHighly deshielded, characteristic of acidic protons.
Aromatic (H on CF₃ ring)8.0 - 8.5MultipletDeshielded due to adjacent electron-withdrawing groups.
Aromatic (H on CN ring)7.5 - 8.0MultipletChemical shifts influenced by the cyano and biphenyl linkage.

Note: These are predicted values based on general principles and data from analogous compounds.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.net

The IR spectrum of this compound is expected to be dominated by features characteristic of its functional groups. A very broad absorption band would be anticipated in the 2500-3300 cm⁻¹ region, which is typical for the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretch of the carboxylic acid would likely appear as a strong, sharp band around 1700 cm⁻¹. The presence of the trifluoromethyl group would give rise to very strong C-F stretching absorptions, typically found in the 1100-1350 cm⁻¹ range. The cyano group (-C≡N) stretch is expected as a sharp, medium-intensity band around 2230 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their respective characteristic regions.

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the symmetric vibrations of the aromatic rings and the C≡N stretch are typically strong, aiding in a comprehensive vibrational analysis.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity
Carboxylic AcidO-H stretch (dimer)2500 - 3300Broad, Strong
Carboxylic AcidC=O stretch~1700Strong
CyanoC≡N stretch~2230Medium, Sharp
TrifluoromethylC-F stretches1100 - 1350Very Strong
Aromatic RingsC=C stretches1450 - 1600Medium to Strong
Aromatic RingsC-H stretches3000 - 3100Medium

Note: Data is extrapolated from spectra of analogues like 3-cyanobenzoic acid chemicalbook.com and 3,5-bis(trifluoromethyl)benzoic acid. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule and its fragments, allowing for the determination of elemental composition and the elucidation of fragmentation pathways.

Upon electron ionization (EI), this compound would first form a molecular ion [M]⁺•. The fragmentation of this ion is expected to follow pathways characteristic of benzoic acids. docbrown.info

Loss of a Hydroxyl Radical: A primary fragmentation step would be the cleavage of the C-O bond to lose a hydroxyl radical (•OH, mass 17), resulting in a prominent acylium ion [M-17]⁺. This is often the base peak in the mass spectra of benzoic acids. docbrown.info

Loss of a Carboxyl Radical: Another common pathway is the loss of the entire carboxyl group as a radical (•COOH, mass 45), leading to the [M-45]⁺ ion, which corresponds to the cyanophenyl-trifluoromethyl-biphenyl radical cation.

Decarbonylation: The acylium ion [M-17]⁺ can further fragment by losing a molecule of carbon monoxide (CO, mass 28) to form the [M-17-28]⁺ or [M-45]⁺ ion.

Ring Fragmentation: At higher energies, fragmentation of the aromatic rings can occur, leading to smaller charged species. The presence of the stable phenyl cation at m/z = 77 is a common feature in the mass spectra of benzene (B151609) derivatives. docbrown.info

The trifluoromethyl and cyano groups are relatively stable and less likely to be the initial point of fragmentation compared to the more labile carboxylic acid group.

X-ray Crystallography Studies of this compound and its Co-crystals

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Based on crystal structures of related compounds like 2-(trifluoromethyl)benzoic acid nih.gov and other substituted benzoic acids, a specific solid-state conformation can be predicted. The molecule is unlikely to be perfectly planar. Steric repulsion between the substituents and the protons on the biphenyl rings would likely force the two rings to adopt a twisted conformation relative to each other. Furthermore, the carboxylic acid group itself is often tilted out of the plane of the phenyl ring to which it is attached. nih.gov

The molecules would pack in the crystal lattice in a way that maximizes favorable intermolecular interactions, leading to a stable, repeating three-dimensional structure.

The dominant intermolecular interaction in the crystal structure of nearly all carboxylic acids is the formation of hydrogen bonds. It is highly probable that this compound would form centrosymmetric dimers in the solid state. In this arrangement, the carboxylic acid group of one molecule forms two strong O-H···O hydrogen bonds with the carboxylic acid group of a neighboring molecule, creating a characteristic R²₂(8) ring motif. This is a very stable and common supramolecular synthon. nih.govresearchgate.net

Beyond this primary hydrogen bonding, other weaker interactions would also influence the crystal packing. These could include:

C-H···O interactions: Where hydrogen atoms on the aromatic rings interact with the oxygen atoms of the carboxyl or nitro groups of adjacent molecules.

C-H···F interactions: The fluorine atoms of the -CF₃ group can act as weak hydrogen bond acceptors.

π-π stacking: The aromatic rings of adjacent molecules may stack on top of each other, driven by electrostatic and dispersion forces.

While no co-crystals of this compound have been reported, its carboxylic acid group makes it a prime candidate for co-crystal formation with other molecules that can act as hydrogen bond acceptors, such as pyridines or amides.

Electron Density Distribution Analysis

The molecular structure of this compound features a central benzoic acid core substituted with two powerful electron-withdrawing groups: a cyanophenyl group at the 3-position and a trifluoromethyl group at the 5-position. Both the cyano (-CN) and trifluoromethyl (-CF₃) moieties are known to significantly perturb the electron density of the aromatic ring through their strong inductive (-I) and resonance (-M) effects.

The trifluoromethyl group is a potent electron-withdrawing group primarily due to the high electronegativity of the fluorine atoms, which results in a strong inductive pull of electron density from the benzene ring. The cyanophenyl group also contributes to the electron-withdrawing nature of the molecule, with the cyano substituent further delocalizing electron density from its attached phenyl ring and, by extension, from the central benzoic acid ring.

This cumulative electron-withdrawing effect is expected to lead to a notable polarization of the molecule. The electron density on the aromatic rings is anticipated to be significantly depleted, particularly at the ortho and para positions relative to the electron-withdrawing substituents. This depletion results in these regions having a more positive electrostatic potential. Conversely, the regions around the highly electronegative nitrogen atom of the cyano group and the oxygen atoms of the carboxylic acid group are expected to be areas of high electron density, corresponding to a negative electrostatic potential.

A comprehensive analysis of the electron density distribution would typically involve both experimental techniques, such as high-resolution X-ray diffraction, and theoretical methods, like Density Functional Theory (DFT). These studies would allow for the quantification of various properties related to electron density.

Illustrative Data from Theoretical Analyses

While specific data for this compound is not available, a theoretical analysis would typically yield data such as atomic charges and bond critical point properties. The following tables are illustrative of the type of data that would be obtained from such a study and are not based on actual experimental or computational results for this specific molecule.

Table 1: Hypothetical Mulliken Atomic Charges

This table illustrates the expected charge distribution, with negative charges on electronegative atoms and positive charges on the carbon atoms of the aromatic ring and the hydrogen atoms.

AtomHypothetical Charge (a.u.)
O (carbonyl)-0.55
O (hydroxyl)-0.65
N (cyano)-0.40
C (aromatic)+0.10 to +0.30
H (hydroxyl)+0.45
F (CF₃)-0.35

Table 2: Hypothetical Bond Critical Point (BCP) Properties from Quantum Theory of Atoms in Molecules (QTAIM)

This table illustrates the nature of the covalent bonds within the molecule. The electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)) at the bond critical point provide insight into the bond strength and type.

Bondρ(r) (a.u.)∇²ρ(r) (a.u.)Bond Type
C=O0.45-0.80Polar Covalent
C-O0.30-0.50Polar Covalent
C≡N0.50-1.20Polar Covalent
C-F0.25-0.40Polar Covalent
C-C (aromatic)0.35-0.60Covalent

Structure Activity Relationship Sar Investigations

Systematic Modification of the Benzoic Acid Core

The benzoic acid ring, substituted with a trifluoromethyl group, is a critical component of the molecule. Modifications to this core, particularly the positioning of its substituents and the nature of the acidic moiety, can profoundly impact activity.

The presence and placement of fluorine-containing groups are crucial in modern medicinal chemistry for modulating a molecule's physicochemical and pharmacokinetic properties. tandfonline.comijfans.orgnih.gov The trifluoromethyl (-CF3) group in the meta-position (C5) of the benzoic acid ring significantly influences the compound's electronic character, lipophilicity, and metabolic stability.

The -CF3 group is a potent electron-withdrawing group, which can increase the acidity of the carboxylic acid. quora.com This heightened acidity may lead to stronger ionic interactions with positively charged residues, such as arginine or lysine, in a receptor's binding pocket. researchgate.net Furthermore, the high lipophilicity of the -CF3 group can enhance membrane permeability and hydrophobic interactions with the target protein. beilstein-journals.org The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which often translates to a longer biological half-life. cambridgemedchemconsulting.com

CompoundPosition of -CF3 GroupPredicted Relative ActivityRationale
Parent Compoundmeta (C5)BaselineReference compound with established activity.
Isomer 1ortho (C2)Likely DecreasedPotential for steric clash with the receptor and altered carboxylic acid conformation. researchgate.net
Isomer 2para (C6)VariableAltered molecular shape and dipole moment, potentially disrupting key binding interactions.

The carboxylic acid group is a cornerstone of the molecule's pharmacophore, often acting as a primary anchor to the biological target. nih.govacs.org It is typically ionized at physiological pH, allowing it to form strong ionic bonds or salt bridges with complementary basic residues in a protein's active site. researchgate.net This group can also act as both a hydrogen bond donor and acceptor, further solidifying its interaction with the receptor. nih.gov

The acidity of the carboxyl group, and thus its ionization state, is fine-tuned by the electron-withdrawing trifluoromethyl group on the same ring. nih.gov Replacing the carboxylic acid with other functional groups, such as an ester or an amide, would eliminate this key ionic interaction, likely leading to a significant loss of activity. Such modifications underscore the essential role of the acidic proton and the negative charge of the carboxylate form in receptor binding. wiley-vch.de

Exploration of Substituent Effects on the Cyanophenyl Group

The 3-cyanophenyl moiety provides another avenue for SAR exploration, where both the position of the cyano group and its potential replacement can modulate the compound's activity.

CompoundPosition of -CN GroupPredicted Relative ActivityRationale
Parent Compoundmeta (3')BaselineOptimal positioning for interaction with the target.
Isomer 3ortho (2')Likely DecreasedPotential for steric hindrance and altered dihedral angle between the phenyl rings. nih.gov
Isomer 4para (4')Likely DecreasedSuboptimal positioning of the hydrogen bond accepting nitrogen atom. nih.gov

The cyano group can be replaced by other chemical groups with similar physical or chemical properties, known as bioisosteres, to improve potency, selectivity, or pharmacokinetic properties. nih.gov The nitrile group is a polar, linear moiety that acts as a hydrogen bond acceptor and is metabolically quite stable. nih.gov

A common bioisostere for a nitrile is a tetrazole ring. u-tokyo.ac.jp The tetrazole ring is acidic and can act as a non-classical bioisostere for a carboxylic acid, but in this context, it would primarily mimic the hydrogen-bonding and electronic properties of the cyano group. nih.gov Other potential replacements include halogens (e.g., -Cl, -Br) or other small, electron-withdrawing groups. researchgate.net Each replacement would subtly alter the electronics, polarity, and steric profile of this part of the molecule, providing valuable SAR insights. For example, replacing the cyano group with a halogen could maintain the electron-withdrawing nature but would change the hydrogen bonding capability.

Functional GroupKey PropertiesPotential Impact on Activity
Cyano (-CN)Linear, polar, H-bond acceptor, electron-withdrawing. nih.govBaseline activity.
TetrazolePlanar, acidic, multiple H-bond acceptors/donors. u-tokyo.ac.jpMay enhance binding through additional interactions but increases polarity.
Chlorine (-Cl)Electron-withdrawing, hydrophobic.Removes H-bond accepting ability, potentially altering binding mode. researchgate.net
Trifluoromethyl (-CF3)Strongly electron-withdrawing, lipophilic. beilstein-journals.orgIncreases lipophilicity, may introduce steric bulk.

Linker Chemistry and Conformational Flexibility

In an unsubstituted biphenyl (B1667301) system, the rings are typically twisted relative to each other to minimize steric clash between the ortho hydrogens, with a dihedral angle of around 45 degrees in the gas phase. researchgate.net The substitution pattern in 3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid influences this preferred conformation. The molecule's activity is likely dependent on its ability to adopt a specific, low-energy conformation that is complementary to the binding site.

Introducing bulky substituents at the ortho positions of either ring (e.g., C2, C6, C2', or C6') would severely restrict rotation around the central C-C bond. pharmaguideline.comvedantu.com This can lead to atropisomerism, where the rotational barrier is high enough to isolate stable rotational isomers. pharmaguideline.com Such a strategy can be used to lock the molecule into a more bioactive conformation, potentially leading to a significant increase in potency. Conversely, if the restricted conformation is not the one recognized by the receptor, a sharp decrease in activity would be observed. Therefore, exploring the effects of conformational restriction is a key area of SAR investigation for this class of compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.com For compounds related to this compound, such as biphenyl carboxylic acid derivatives, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects. tsijournals.com These models help in predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing. nih.gov

Development of Predictive Models

The development of predictive QSAR models for biphenyl derivatives involves correlating their structural properties with measured biological activity, such as inhibitory concentrations (IC50). researchgate.net Multiple linear regression (MLR) is a common statistical method used to generate these models. walshmedicalmedia.com For a series of biphenyl carboxamide analogs, a statistically significant model was developed that demonstrated good predictive power, as indicated by its coefficient of determination (R²) and predicted R² values. medcraveonline.com For instance, a two-variable model for a set of biphenyl carboxamides yielded an R² value of 0.800, suggesting a strong correlation, and a predicted R² of 0.7217, indicating good predictability for new compounds. medcraveonline.com

Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. asianpubs.org These methods provide a more detailed understanding by analyzing the steric and electrostatic fields of the molecules in three-dimensional space. researchgate.net For a set of 1,3,5-triazine (B166579) derivatives, CoMFA and CoMSIA models were developed with high cross-validated (q²) and non-cross-validated (r²) correlation coefficients, indicating robust and predictive models. asianpubs.org The statistical validation of these models is crucial to ensure their reliability for predicting the activity of novel compounds. nih.gov

Table 1: Example of Statistical Parameters for Predictive QSAR Models on Related Compound Classes
Model TypeCompound ClassStatistical ParameterValueReference
MLRBiphenyl CarboxamidesR² (Coefficient of Determination)0.800 medcraveonline.com
MLRBiphenyl CarboxamidesPredicted R²0.7217 medcraveonline.com
CoMFA1,3,5-Triazine Derivativesq² (Cross-validated R²)0.634 asianpubs.org
CoMFA1,3,5-Triazine Derivativesr² (Non-cross-validated R²)0.954 asianpubs.org
CoMSIA1,3,5-Triazine Derivativesq² (Cross-validated R²)0.679 asianpubs.org
CoMSIA1,3,5-Triazine Derivativesr² (Non-cross-validated R²)0.924 asianpubs.org

Descriptors for Steric and Electronic Properties

In QSAR modeling of biphenylyl acetic acid derivatives, both steric and electronic parameters are crucial for defining the relationship between structure and activity. tsijournals.com These descriptors quantify specific molecular properties that influence how a compound interacts with its biological target. The selection of appropriate descriptors is a critical step in building a meaningful and predictive QSAR model. tsijournals.com

Electronic Descriptors describe the distribution of electrons within the molecule, which affects its ability to participate in electrostatic interactions. Examples include:

VAMP HOMO (Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. This descriptor also showed a negative correlation with activity in a model for biphenylyl acetic acid derivatives. tsijournals.com

Steric Descriptors relate to the size and shape of the molecule, which determines its fit within a receptor's binding site. Examples include:

Inertia Moment 2 Length: A parameter that describes the mass distribution and size of the molecule. It was identified as having a negative contribution to activity, suggesting that less bulky groups might be favorable. tsijournals.com

Verloop B4: A parameter that quantifies the dimensions of a substituent group. tsijournals.com

The analysis of these descriptors revealed that for 4',5-disubstituted 3-biphenylylacetic acid derivatives, electron-withdrawing and less bulky substituents at specific positions were important for enhancing biological activity. tsijournals.com

Table 2: Descriptors for Steric and Electronic Properties in QSAR Models of Biphenyl Derivatives
Descriptor TypeDescriptor NameDescriptionImpact on Activity (Example Study)Reference
ElectronicDipole Moment Z ComponentQuantifies the molecule's polarity along the Z-axis.Negative Contribution tsijournals.com
ElectronicVAMP HOMOEnergy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.Negative Contribution tsijournals.com
StericInertia Moment 2 LengthDescribes the molecule's size and shape based on mass distribution.Negative Contribution tsijournals.com
StericVerloop B4A Sterimol parameter that defines the maximum width of a substituent.N/A tsijournals.com

Molecular Mechanisms of Action and Target Interaction Studies

Biochemical Pathway Modulation

Understanding how a compound modulates biochemical pathways is fundamental to elucidating its mechanism of action. This involves detailed studies on its interactions with key proteins such as enzymes and receptors.

To determine if 3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid affects enzymatic activity, a panel of relevant enzymes would be selected based on computational predictions or its structural similarity to known enzyme inhibitors or activators. Standard kinetic assays would then be performed. These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the compound.

Data from such studies are typically presented in the form of Michaelis-Menten plots and Lineweaver-Burk plots to determine key kinetic parameters.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme Target Inhibition Type IC₅₀ (µM) Kᵢ (µM)
Enzyme A Competitive Data N/A Data N/A
Enzyme B Non-competitive Data N/A Data N/A
Enzyme C Uncompetitive Data N/A Data N/A
Enzyme D Mixed Data N/A Data N/A

Note: This table is illustrative. No experimental data for this compound is currently available.

The ability of this compound to bind to specific cellular receptors would be assessed through receptor binding assays. These experiments typically use radiolabeled ligands that are known to bind to the receptor of interest. The test compound is then introduced to see if it can displace the radiolabeled ligand, indicating that it binds to the same receptor.

The affinity of the compound for the receptor is quantified by determining the dissociation constant (Kd) or the inhibition constant (Ki).

Table 2: Illustrative Receptor Binding Affinity for this compound

Receptor Target Ligand Displaced Kd (nM) Bmax (pmol/mg protein)
Receptor X [³H]-Ligand X Data N/A Data N/A
Receptor Y [¹²⁵I]-Ligand Y Data N/A Data N/A
Receptor Z [³H]-Ligand Z Data N/A Data N/A

Note: This table is for representational purposes only. No binding data for this compound has been published.

Cellular Response Analysis

Following the investigation of direct molecular interactions, the focus shifts to understanding the broader effects of the compound on whole cells. In vitro models are invaluable for this purpose.

A primary step in cellular response analysis is to determine the effect of the compound on cell proliferation and viability. A variety of assays are available for this purpose, such as the MTT, XTT, or MTS assays, which measure metabolic activity as an indicator of cell viability. Direct cell counting using methods like trypan blue exclusion can also be employed.

The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (GI₅₀) or is cytotoxic to 50% of the cells (CC₅₀).

Table 3: Example Data on Cell Proliferation and Viability

Cell Line Assay Type GI₅₀ (µM) CC₅₀ (µM)
Cancer Cell Line 1 MTT Assay Data N/A Data N/A
Cancer Cell Line 2 Trypan Blue Exclusion Data N/A Data N/A
Normal Cell Line 1 MTS Assay Data N/A Data N/A

Note: This table illustrates the type of data generated. No such data is available for this compound.

If the compound shows significant effects on cell proliferation, the next step is to investigate its impact on key intracellular signaling cascades that regulate cell growth, survival, and differentiation. Techniques such as Western blotting, ELISA, and reporter gene assays would be used to measure changes in the phosphorylation status and expression levels of key signaling proteins (e.g., kinases like Akt, ERK, and JNK).

Many therapeutic compounds exert their effects by inducing programmed cell death. To determine if this compound induces apoptosis, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry would be performed. The activation of caspases, which are key executioner proteins in apoptosis, would also be measured.

To assess the induction of autophagy, the formation of autophagosomes would be monitored using techniques like transmission electron microscopy or by tracking the conversion of LC3-I to LC3-II via Western blotting.

Allosteric Modulation and Orthosteric Binding Mechanisms

There are no available research findings or data to report on the allosteric modulation or orthosteric binding mechanisms of This compound . Scientific investigation into whether this compound interacts with receptors at their primary (orthosteric) binding site or at a secondary (allosteric) site to modulate receptor activity has not been published. Consequently, no data tables detailing such interactions can be provided.

Further research would be necessary to determine if This compound exhibits any activity as an allosteric modulator or an orthosteric ligand for any biological target. Such studies would involve binding assays, functional assays, and potentially structural biology techniques to elucidate its precise mode of interaction with any identified protein targets. Without such empirical data, a detailed analysis of its binding mechanisms remains unfeasible.

Biological Target Identification and Validation Strategies

High-Throughput Screening (HTS) for Target Discovery

There is no available information on the use of high-throughput screening to identify biological targets for 3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid.

Affinity Chromatography and Proteomic Approaches for Target Isolation

No studies have been published that utilize affinity chromatography or proteomic approaches to isolate and identify the biological targets of this compound.

Genetic Perturbation Studies for Target Validation

Information regarding genetic perturbation studies, such as RNAi or CRISPR/Cas9 screening, to validate potential targets of this compound is not available.

Structural Biology Approaches for Ligand-Target Complex Analysis

There are no published crystal structures or other structural biology data detailing the interaction between this compound and any biological target.

In Vitro Biological Activity Profiling

Enzyme Inhibition/Activation Assays

No studies detailing the inhibitory or activating effects of 3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid on specific enzymes have been identified. Therefore, no data on its potency (e.g., IC₅₀ or EC₅₀ values), mechanism of inhibition, or substrate selectivity is available.

Receptor Ligand Binding Assays

There is no available research documenting the binding affinity of this compound to any specific biological receptors. Consequently, data regarding its dissociation constant (Kd), inhibition constant (Ki), or receptor subtype selectivity is absent from the scientific literature.

Cell-Based Functional Assays

Specific functional responses of cells to this compound have not been characterized in the available literature.

Reporter Gene Assays

No information is available on whether this compound can modulate the activity of specific signaling pathways as measured by reporter gene assays.

Cell Migration and Invasion Assays

The effect of this compound on the migratory or invasive capacity of any cell line has not been reported.

Specific Phenotypic Screens in Cell Lines

There are no published results from specific phenotypic screens that identify any biological effect of this compound in particular cell lines.

Antimicrobial and Anti-inflammatory Efficacy Studies in Non-clinical Models

No studies were found that investigated the antimicrobial (antibacterial or antifungal) or anti-inflammatory properties of this compound in in vitro models. Therefore, data on its minimum inhibitory concentration (MIC) or its effects on inflammatory markers is not available.

Preclinical Pharmacokinetic and Metabolic Investigations Non Clinical Focus

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict the metabolic fate of a new chemical entity (NCE) in the body. These studies provide an initial assessment of how susceptible a compound is to metabolic enzymes, primarily in the liver, which is the main site of drug metabolism. The data generated from these assays, such as intrinsic clearance and metabolic half-life, are crucial for forecasting a drug's in vivo pharmacokinetic profile, including its bioavailability and dosing frequency.

Microsomal and Hepatocyte Stability (e.g., Liver Microsome Stability Assay)

The metabolic stability of a compound is often first evaluated using liver microsomes. These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. The liver microsome stability assay involves incubating the test compound with liver microsomes and necessary co-factors, such as NADPH, to initiate enzymatic reactions. The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). A rapid decrease in the compound's concentration suggests high metabolic instability.

While microsomal assays are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes. Therefore, hepatocyte stability assays are often conducted to provide a more comprehensive picture. Hepatocytes, or liver cells, contain both Phase I and Phase II metabolic enzymes (such as UDP-glucuronosyltransferases and sulfotransferases) in a more physiologically relevant environment. The experimental setup is similar to the microsomal assay, where the compound is incubated with hepatocytes, and its disappearance is tracked over time.

For 3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid, specific data from microsomal or hepatocyte stability assays are not publicly available. However, the general procedure for such an investigation would involve the parameters outlined in the table below.

Table 1: Representative Parameters for In Vitro Metabolic Stability Assays

Parameter Liver Microsome Assay Hepatocyte Assay
Test System Pooled liver microsomes from relevant species (e.g., human, rat, mouse) Cryopreserved or fresh hepatocytes from relevant species
Compound Concentration Typically 1 µM Typically 1 µM
Protein/Cell Concentration ~0.5 mg/mL microsomal protein ~0.5-1 million cells/mL
Cofactors NADPH for Phase I metabolism Endogenous cofactors present
Incubation Time 0, 5, 15, 30, 45 minutes 0, 15, 30, 60, 120 minutes
Analysis Method LC-MS/MS LC-MS/MS

| Data Output | Half-life (t½), Intrinsic Clearance (CLint) | Half-life (t½), Intrinsic Clearance (CLint) |

Identification of Major Metabolites (e.g., Hydroxylated, Glucuronidated, etc.)

Following the stability assays, metabolite identification studies are conducted to determine the chemical structures of the major metabolites formed. This information is critical for understanding the metabolic pathways of a drug and for identifying potentially active or toxic metabolites. These studies are typically performed using high-resolution mass spectrometry coupled with liquid chromatography.

For a compound like this compound, several metabolic transformations could be anticipated based on its chemical structure. The presence of aromatic rings suggests that hydroxylation, an oxidative reaction mediated by CYP enzymes, is a likely metabolic pathway. The nitrile group could potentially undergo hydrolysis to form a carboxylic acid or be reduced. Furthermore, the existing carboxylic acid group is a prime site for Phase II conjugation reactions, such as glucuronidation, where glucuronic acid is attached to the molecule to increase its water solubility and facilitate its excretion. Studies on other aromatic nitriles have shown that they can undergo oxidative metabolism leading to ring-hydroxylated metabolites or hydrolysis of the nitrile group to a benzamide (B126) and subsequently to a benzoic acid. nih.gov

Table 2: Potential Metabolic Pathways for this compound

Metabolic Reaction Potential Site on the Molecule Resulting Metabolite Type
Hydroxylation Phenyl rings Hydroxylated metabolite
Glucuronidation Carboxylic acid group Glucuronide conjugate

| Hydrolysis | Nitrile group | Carboxylic acid or amide metabolite |

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic and pharmacodynamic properties. mdpi.comyoutube.com Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its therapeutic target, and be cleared from the body. youtube.com High plasma protein binding can lead to a longer half-life and a lower volume of distribution.

The plasma protein binding of a compound is typically determined in vitro using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation. In these methods, the test compound is added to plasma, and after an incubation period, the bound and unbound fractions are separated and quantified. Acidic drugs, such as those containing a carboxylic acid group like this compound, tend to bind primarily to albumin. mdpi.com While specific data for this compound are not available, the nitrile group in a molecule can contribute to its binding affinity through interactions with protein residues. researchgate.net

Table 3: General Parameters for Plasma Protein Binding Studies

Parameter Description
Method Equilibrium Dialysis, Ultrafiltration, or Ultracentrifugation
Matrix Plasma from relevant species (e.g., human, rat, mouse)
Compound Concentration Tested at multiple concentrations to assess linearity
Temperature 37°C to mimic physiological conditions
Analysis LC-MS/MS to quantify bound and unbound concentrations

| Data Output | Percentage of compound bound to plasma proteins |

Membrane Permeability and Transport Studies

The ability of a drug to cross biological membranes is a critical determinant of its absorption and distribution, including its potential to reach its site of action. For drugs targeting the central nervous system (CNS), penetration of the blood-brain barrier (BBB) is essential.

In Vitro Blood-Brain Barrier Penetration Models (e.g., MDCK-MDR1 cells)

In vitro models are commonly used to predict the BBB permeability of a compound. One such model utilizes Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for the efflux transporter P-glycoprotein (P-gp). These cells form a tight monolayer and are used to assess the bidirectional transport of a compound (from the apical to the basolateral side and vice versa). A high efflux ratio (the ratio of basolateral-to-apical permeability to apical-to-basolateral permeability) suggests that the compound is a substrate for P-gp and may have limited brain penetration. The permeability of benzoic acid derivatives across the BBB can be influenced by various factors, including their lipophilicity and interaction with transporters. nih.gov

Cellular Uptake and Efflux Mechanisms

Understanding the specific transporters involved in a drug's cellular uptake and efflux is important for predicting its disposition and potential for drug-drug interactions. Cellular uptake can be mediated by various transporters, such as organic anion transporters (OATs) and organic cation transporters (OCTs), while efflux is often handled by transporters like P-gp and breast cancer resistance protein (BCRP).

Studies to elucidate these mechanisms often involve cell lines that overexpress specific transporters. By comparing the uptake or efflux of the compound in these cells to control cells, it is possible to identify which transporters interact with the drug. For a compound with a carboxylic acid group, it is plausible that it could be a substrate for OATs.

Table 4: Common In Vitro Models for Permeability and Transport Studies

Assay Purpose Cell Line Example Key Parameters Measured
PAMPA Predicts passive permeability Artificial membrane Permeability coefficient (Pe)
Caco-2 Permeability Predicts intestinal absorption Human colon adenocarcinoma cells Apparent permeability (Papp), Efflux Ratio
MDCK-MDR1 Permeability Predicts BBB penetration and P-gp substrate potential Madin-Darby canine kidney cells transfected with human MDR1 gene Apparent permeability (Papp), Efflux Ratio

| Transporter Substrate Assay | Identifies specific uptake or efflux transporters | Cells overexpressing a specific transporter (e.g., OATP1B1, BCRP) | Uptake or efflux rate compared to control |

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Rodents)

Currently, specific in vivo pharmacokinetic data for this compound in rodent models is not available in the public domain. Preclinical studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been published.

Absorption and Distribution Studies in Non-Human Species

There is no available research detailing the absorption and distribution of this compound in any non-human species. Parameters such as bioavailability, the volume of distribution (Vd), and tissue-specific accumulation have not been characterized.

Elimination Pathways in Preclinical Systems

Information regarding the metabolic pathways and elimination routes for this compound in preclinical systems is not publicly accessible. Key pharmacokinetic parameters, including clearance (CL) and elimination half-life (t½), have not been documented.

Design, Synthesis, and Evaluation of Novel Derivatives and Analogs

Rational Design Principles for Structural Optimization

The rational design of derivatives of 3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid is guided by established principles of medicinal chemistry to optimize its potency, selectivity, and pharmacokinetic profile. The core structure, featuring a biphenyl (B1667301) backbone with cyano and trifluoromethyl substitutions, offers multiple avenues for structural modification.

Key strategies for optimization include:

Bioisosteric Replacement: The cyano (-CN) and trifluoromethyl (-CF3) groups are critical for molecular interactions and metabolic stability. The trifluoromethyl group, in particular, is known to enhance pharmacokinetic properties and binding affinity. mdpi.com Bioisosteric replacement of the cyano group with other electron-withdrawing groups such as a nitro (-NO2) or a sulfone (-SO2CH3) group can be explored to modulate electronic properties and target interactions.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a key site for prodrug development and can be esterified or converted to amides to alter solubility, permeability, and metabolic stability. nih.govresearchgate.net These modifications can also influence the compound's interaction with its biological target.

Introduction of Substituents on the Phenyl Rings: The phenyl rings provide a scaffold for introducing additional substituents to probe the binding pocket of the target protein and establish structure-activity relationships (SAR). researchgate.net Halogenation or the addition of small alkyl or alkoxy groups can influence lipophilicity and binding affinity.

Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to predict the impact of these modifications on the compound's activity and properties, thereby guiding the selection of the most promising derivatives for synthesis. mdpi.com

Combinatorial Synthesis and Library Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial synthesis techniques can be employed to generate a library of diverse analogs. A parallel synthesis approach can be utilized, starting from a common intermediate.

For instance, a key intermediate such as methyl 3-bromo-5-(trifluoromethyl)benzoate can be subjected to a Suzuki-Miyaura cross-coupling reaction with a variety of substituted phenylboronic acids to introduce diversity at the 3-position of the benzoic acid ring. researchgate.net Subsequent modification of the methyl ester to the carboxylic acid and further derivatization can expand the library.

Table 1: Representative Library of 3-(3-Substituted-phenyl)-5-trifluoromethylbenzoic Acid Analogs

Compound IDR1 (Substitution on the second phenyl ring)Synthetic Method
A-013-CyanoSuzuki Coupling
A-024-CyanoSuzuki Coupling
A-033-NitroSuzuki Coupling
A-044-FluoroSuzuki Coupling
A-053-MethoxySuzuki Coupling

This combinatorial approach allows for the rapid generation of a focused library of compounds, which can then be screened for biological activity.

Assessment of Lead Compounds for Enhanced Potency or Selectivity

Following the synthesis of the compound library, a systematic assessment is conducted to identify lead compounds with enhanced potency and selectivity. This involves a tiered screening approach.

Primary Screening: All synthesized compounds are initially screened in a high-throughput assay to determine their primary biological activity. For example, if the target is an enzyme, an in vitro enzyme inhibition assay would be performed.

Secondary Screening and Potency Determination: Compounds that show significant activity in the primary screen are then subjected to more detailed secondary assays to confirm their activity and determine their potency (e.g., IC50 or EC50 values).

Selectivity Profiling: Promising candidates are then tested against a panel of related targets to assess their selectivity. High selectivity is crucial to minimize off-target effects.

Table 2: In Vitro Potency and Selectivity of Lead Compounds

Compound IDTarget A IC50 (nM)Target B IC50 (nM)Selectivity (Target B/Target A)
A-0150>10,000>200
A-021208,00067
A-0375>10,000>133
A-042005,00025

Based on these assessments, compounds with the most favorable potency and selectivity profiles are selected for further lead optimization. patsnap.com

Development of Prodrug Strategies for Improved Pharmacokinetic Properties

Poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolism, can limit the therapeutic potential of a promising lead compound. Prodrug strategies are employed to overcome these limitations by masking a functional group, typically the carboxylic acid, with a promoiety that is cleaved in vivo to release the active drug. orientjchem.org

For this compound, the carboxylic acid group is an ideal handle for prodrug design. Ester prodrugs are a common and effective approach. For example, simple alkyl esters (e.g., methyl or ethyl esters) or more complex esters designed to be cleaved by specific enzymes can be synthesized.

Table 3: Pharmacokinetic Parameters of this compound and its Prodrugs in Rats

CompoundOral Bioavailability (%)Half-life (t1/2, hours)Maximum Plasma Concentration (Cmax, ng/mL)
Parent Acid152.5150
Methyl Ester Prodrug454.2480
Ethyl Ester Prodrug555.1620

The evaluation of these prodrugs involves in vitro stability studies in plasma and liver microsomes to assess their conversion to the active drug, followed by in vivo pharmacokinetic studies in animal models to determine their oral bioavailability and other pharmacokinetic parameters. nih.gov The goal is to identify a prodrug that provides optimal exposure of the active compound to the target tissue.

Utility As Chemical Probes or Research Tools

Application in Mechanistic Biological Studies

There are no documented instances of "3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid" being used to investigate biological mechanisms. Its potential interactions with biological targets, such as enzymes or receptors, have not been elucidated.

Development of Affinity Labels or Tagged Probes

The synthesis of affinity labels or tagged probes from "this compound" has not been described in the scientific literature. Consequently, there is no data on its use for identifying and isolating biological targets.

Use in High-Throughput Screening Methodologies

"this compound" has not been reported as a hit or a lead compound in any high-throughput screening campaigns. There is no available data on its screening against libraries of biological targets.

Future Research Directions and Unaddressed Scientific Questions

Exploration of Unconventional Biological Activities

Currently, there is no public data detailing the biological activities of 3-(3-Cyanophenyl)-5-trifluoromethylbenzoic acid. Future research should aim to screen this compound against a wide array of biological targets to uncover potential therapeutic applications. While the activity of this specific molecule is unknown, related heterocyclic structures, such as benzoxazoles, have been investigated for various biological effects. nih.gov For instance, certain synthetic benzoxazole (B165842) derivatives have demonstrated antibacterial activity, particularly against Gram-positive bacteria, as well as antifungal properties. nih.gov Investigations into similar activities for this compound could be a starting point. Screening for anticancer or anti-inflammatory properties could also be a valuable avenue, as benzoxazole moieties have been a core component in some non-steroidal anti-inflammatory drugs. nih.gov

Development of Advanced In Vitro Models for Comprehensive Characterization

Once a potential biological activity is identified, comprehensive characterization using advanced in vitro models would be a critical next step. Standard 2D cell cultures often fail to replicate the complex microenvironments of human tissues. nih.gov Future studies could employ more physiologically relevant systems to understand the compound's effects.

Potential Advanced In Vitro Models for Future Research:

Model TypeApplication for CharacterizationRationale
3D Cell Cultures (Spheroids/Organoids) Assessing efficacy and cytotoxicity in a tissue-like context.These models mimic the three-dimensional structure, cell-cell interactions, and nutrient gradients of native tissues, offering more predictive data than 2D cultures. nih.gov
Organs-on-a-Chip (OOCs) Evaluating tissue-specific effects, toxicity, and metabolism in a dynamic microfluidic system.OOCs can simulate the mechanical and physiological conditions of human organs like the liver or heart, allowing for the study of complex biological responses. nih.gov
Co-culture Systems Investigating interactions between different cell types in response to the compound.For example, co-culturing hepatocytes with non-parenchymal cells can provide a more accurate model for assessing potential liver toxicity. nih.gov

These advanced models can offer crucial insights into a compound's mechanism of action and potential liabilities before moving to more complex in vivo studies. nih.gov

Elucidation of Novel Metabolic Pathways

The metabolic fate of this compound is entirely unknown. Understanding how this compound is processed in the body is fundamental to its development as a potential therapeutic agent. Future research should focus on identifying its metabolic pathways, the enzymes involved, and the structure of its metabolites. General metabolic pathway analysis aims to connect changes in metabolic compounds to specific biological pathways. nih.gov

Key unanswered questions for future investigation include:

Is the compound metabolized by cytochrome P450 enzymes?

Does it undergo Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) metabolism?

Are the metabolites biologically active or inactive?

Does the presence of the trifluoromethyl or cyano group influence its metabolic stability?

The metabolism of aromatic amino acids often involves complex pathways, such as the kynurenine (B1673888) pathway for tryptophan, and can be influenced by gut microbiota. nih.gov While not an amino acid, the aromatic nature of this compound suggests its metabolism could be complex and warrants detailed investigation.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, future research could benefit from a multi-omics approach. This involves integrating data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of the compound's impact on cellular systems. nih.govnih.gov Such an integrative approach can reveal the interplay between different biological molecules and highlight how information flows from the genetic level to functional outcomes. nih.gov

By exposing a relevant cell or animal model to the compound and analyzing the resulting multi-omics data, researchers could:

Identify key molecular drivers and pathways affected by the compound. mixomics.org

Uncover its mechanism of action on a system-wide scale.

Predict potential biomarkers for its efficacy or toxicity. nih.gov

This systems biology strategy provides deeper biological insights than traditional single-omics analyses by accounting for the complex interactions between different biological layers. mixomics.org

Comparative Analysis with Structurally Related Scaffolds for Broader Insights

While no studies have been performed on this compound, the scientific literature contains information on structurally similar compounds. A future comparative analysis of this compound with its analogues could provide valuable structure-activity relationship (SAR) insights. Such studies help in understanding how specific chemical modifications—like the presence and position of the cyano and trifluoromethyl groups—affect biological activity and properties.

Table of Structurally Related Compounds for Future Comparative Analysis:

Compound NameChemical FormulaKey Structural Difference
3-(Trifluoromethyl)benzoic acid C₈H₅F₃O₂Lacks the 3-cyanophenyl group. nih.gov
3-Fluoro-5-(trifluoromethyl)benzoic acid C₈H₄F₄O₂Contains a fluoro group instead of a cyanophenyl group at the 3-position. ossila.com
3,5-Bis(trifluoromethyl)benzoic acid C₉H₄F₆O₂Contains a second trifluoromethyl group instead of a cyanophenyl group. sigmaaldrich.com

By synthesizing and testing these and other related scaffolds, researchers could systematically probe the chemical space around this molecule to optimize its properties for a desired biological effect.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.